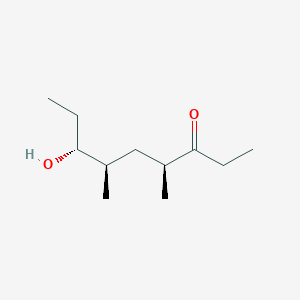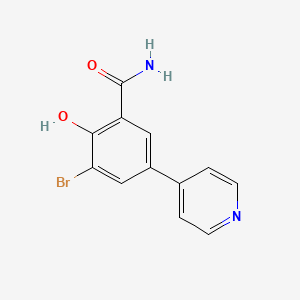
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom, a hydroxyl group, and a pyridinyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common method starts with the bromination of 2-hydroxy-5-pyridin-4-ylbenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The resulting brominated intermediate is then reacted with an amine, such as ammonia or a primary amine, to form the benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for bromination and amide formation, as well as purification techniques like recrystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-bromo-2-oxo-5-pyridin-4-ylbenzamide.
Reduction: Formation of 2-hydroxy-5-pyridin-4-ylbenzamide.
Substitution: Formation of 3-substituted-2-hydroxy-5-pyridin-4-ylbenzamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and bromine groups can form hydrogen bonds and halogen bonds, respectively, with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the pyridinyl group can interact with aromatic residues through π-π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-pyridin-4-ylbenzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-2-hydroxybenzamide: Lacks the pyridinyl group, which may affect its binding affinity to certain targets.
3-Bromo-5-pyridin-4-ylbenzamide: Lacks the hydroxyl group, which may influence its solubility and reactivity.
Uniqueness
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide is unique due to the presence of all three functional groups (bromine, hydroxyl, and pyridinyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H9BrN2O2 |
|---|---|
Molekulargewicht |
293.12 g/mol |
IUPAC-Name |
3-bromo-2-hydroxy-5-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-6-8(7-1-3-15-4-2-7)5-9(11(10)16)12(14)17/h1-6,16H,(H2,14,17) |
InChI-Schlüssel |
SHUDMDTZTYMLBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=C(C(=C2)Br)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


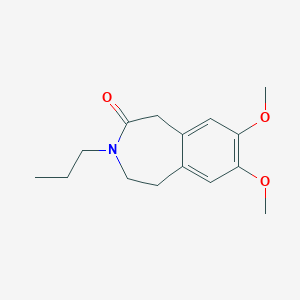
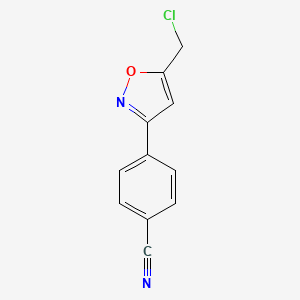
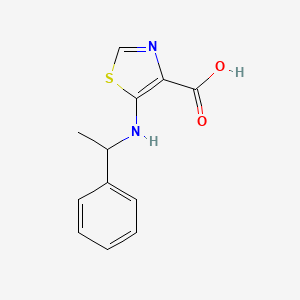

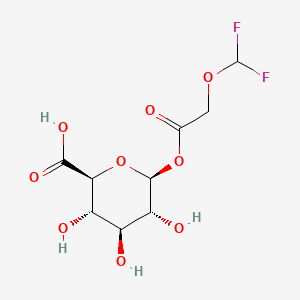
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
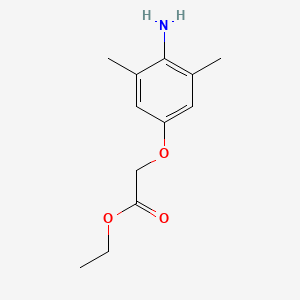
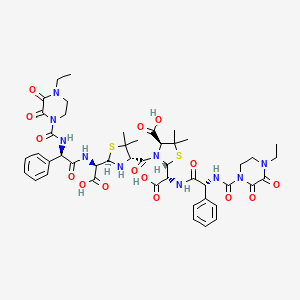
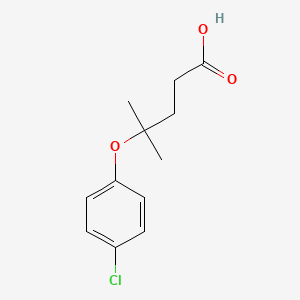
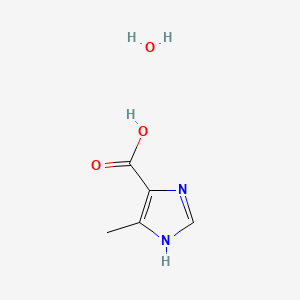
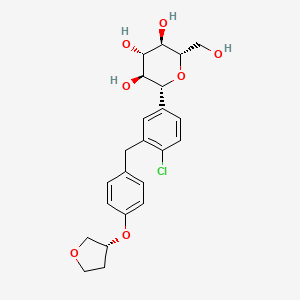
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
